

Spectroscopic and Synthetic Profile of *o*-Tolyloxyacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: *o*-Tolyloxyacetonitrile

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This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for ***o*-Tolyloxyacetonitrile** (2-(*o*-tolyloxy)acetonitrile), a valuable building block in organic synthesis. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data alongside a comprehensive, hypothetical experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ***o*-Tolyloxyacetonitrile**. These predictions are generated using established computational models and serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for ***o*-Tolyloxyacetonitrile** (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25	d	1H	Ar-H
~7.18	t	1H	Ar-H
~6.95	t	1H	Ar-H
~6.85	d	1H	Ar-H
~4.70	s	2H	O-CH ₂ -CN
~2.25	s	3H	Ar-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **o-Tolyloxyacetonitrile** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~155.0	Ar-C-O
~131.0	Ar-C
~127.0	Ar-C
~121.0	Ar-C
~115.0	-CN
~112.0	Ar-C
~55.0	O-CH ₂ -CN
~16.0	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for **o-Tolyloxyacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~2250	Medium	C≡N stretch (nitrile)
~1600, 1500	Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1050	Strong	Aryl-O-C stretch (symmetric)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **o-Tolyloxyacetonitrile**[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	148.0757
[M+Na] ⁺	170.0576
[M] ⁺	147.0679

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of **o-Tolyloxyacetonitrile** based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthesis of o-Tolyloxyacetonitrile via Williamson Ether Synthesis

This procedure describes the reaction of o-cresol with bromoacetonitrile in the presence of a base.

Materials:

- o-Cresol
- Bromoacetonitrile
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

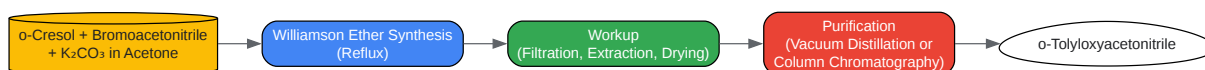
Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add bromoacetonitrile (1.1 equivalents) dropwise to the stirring suspension.

- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **o-Tolyloxyacetone**.

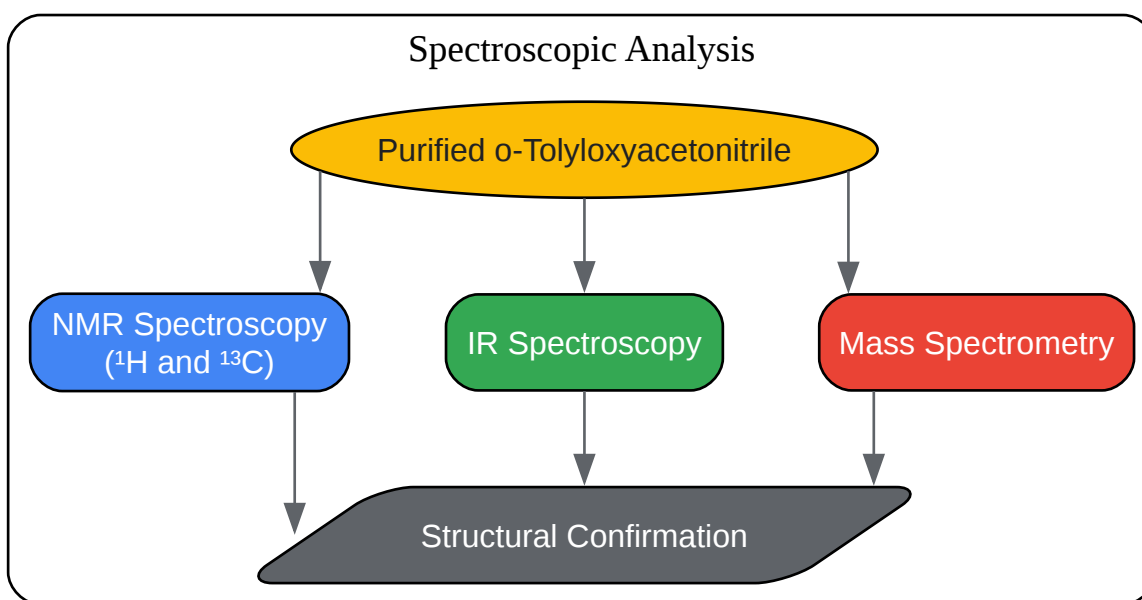
Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for **o-Tolyloxyacetone**.



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Caption: Synthetic workflow for **o-Tolyloxyacetone**.



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Caption: Analytical workflow for **o-Tolyloxyacetonitrile**.

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References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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